molecular formula C6H7F6NO2 B176269 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid CAS No. 16063-98-2

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic Acid

Cat. No.: B176269
CAS No.: 16063-98-2
M. Wt: 239.12 g/mol
InChI Key: MNZLMQYCEWHPPS-UHFFFAOYSA-N
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Description

2-Amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid, also known as 5,5,5,5’,5’,5’-Hexafluoro-DL-leucine, is a chemical compound with the molecular formula C6H7F6NO2 . It is an analog of L-leucine amino acid .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C6H7F6NO2 . The compound has a molecular weight of 239.12 .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that similar compounds like 5,5,5-Trifluoro-DL-leucine are used in solution phase peptide synthesis .

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

Research by Pigza, Quach, and Molinski (2009) describes the stereoselective synthesis of valuable fluorinated amino acids, including (2S,3S)-4,4,4-trifluorovaline and (2S,4S)-5,5,5-trifluoroleucine, starting from 4,4,4-trifluoro-3-methylbutanoic acid. This synthesis involves a transformation to a chiral oxazoline and subsequent steps, showcasing the application of similar compounds in creating fluorinated amino acids (Pigza, Quach, & Molinski, 2009).

Protein Incorporation

Wang, Tang, and Tirrell (2003) successfully incorporated a derivative, 5TFI, which is similar to 2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid, into proteins in vivo. This was achieved using an Escherichia coli strain and confirmed by analytical techniques, demonstrating the potential of such compounds in protein modification and study (Wang, Tang, & Tirrell, 2003).

Inhibition of Nitric Oxide Synthases

Ulhaq et al. (1998) investigated S-2-amino-5-azolylpentanoic acids related to L-ornithine as inhibitors of nitric oxide synthases (NOS). These compounds, which share a structural resemblance to this compound, were designed to be more potent inhibitors, providing insights into the therapeutic applications of such compounds in modulating NOS activity (Ulhaq et al., 1998).

Synthesis of Schiff Bases

Haas, Lieb, and Schelvis (1997) explored the synthesis and chemical properties of Schiff bases using trifluoromethyl-substituted heteroolefins, including compounds similar to this compound. Their work highlights the potential of these compounds in synthesizing novel organic structures, which can be significant in various chemical applications (Haas, Lieb, & Schelvis, 1997).

Application in Peptide Chemistry

Morera et al. (2002) explored the use of a 1,2-dithiolane ring system in peptide chemistry, synthesizing a chemotactic tripeptide and investigating a derivative of 4-amino-1,2-dithiolane-4-carboxylic acid. This research highlights the potential of using structurally similar compounds to this compound in peptide synthesis and understanding peptide structure and function (Morera et al., 2002).

Properties

IUPAC Name

2-amino-5,5,5-trifluoro-4-(trifluoromethyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F6NO2/c7-5(8,9)3(6(10,11)12)1-2(13)4(14)15/h2-3H,1,13H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNZLMQYCEWHPPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)C(C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F6NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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